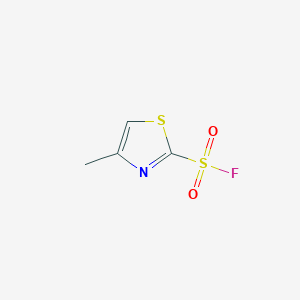

4-Methyl-1,3-thiazole-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H4FNO2S2 and a molecular weight of 181.21 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Méthodes De Préparation

The synthesis of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of 4-methylthiazole with sulfonyl fluoride reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include:

Reaction with Sulfonyl Chlorides: 4-Methylthiazole can be reacted with sulfonyl chlorides in the presence of a base to form the sulfonyl fluoride derivative.

Fluorination Reactions: Direct fluorination of 4-methylthiazole-2-sulfonyl chloride using fluorinating agents can yield this compound.

Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

4-Methyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.

Common reagents used in these reactions include bases, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that sulfonyl fluorides, including 4-methyl-1,3-thiazole-2-sulfonyl fluoride, can enhance the biological activity of drug candidates. For instance, sulfonyl fluorides have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that derivatives of sulfonyl fluorides exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL against these pathogens .

Drug Design

Sulfonyl fluorides are increasingly being integrated into drug design due to their ability to act as electrophilic warheads in the development of inhibitors for various enzymes. The incorporation of this compound into drug scaffolds has been shown to improve binding affinity and selectivity for target proteins . This compound's unique structure allows it to modulate pharmacokinetic properties, making it a valuable scaffold in the synthesis of new therapeutic agents.

Agricultural Applications

Soil Fumigation

this compound is utilized as a soil fumigant. Its application helps control soil-borne pests such as nematodes and fungi that can damage crops. A patent highlights its effectiveness in disinfecting soil and combating plant pathogens, thus enhancing agricultural productivity . The compound acts by disrupting the biological functions of harmful organisms in the soil.

Pesticide Development

The compound is also being explored for use in developing new pesticides. Its ability to modify biological activity makes it a candidate for creating more effective agrochemicals that target specific pests while minimizing environmental impact. The integration of sulfonyl fluoride moieties into pesticide formulations can enhance their stability and efficacy against resistant pest populations .

Material Science

Polymer Chemistry

In material science, this compound is being studied for its potential use in synthesizing advanced materials. The compound's reactivity allows it to participate in polymerization reactions, leading to the development of novel polymers with tailored properties for specific applications . These materials can be utilized in coatings, adhesives, and other industrial applications.

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial activity of various sulfonyl fluoride derivatives against multiple bacterial strains. The results indicated that compounds containing the thiazole ring exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This study underscores the potential of incorporating this compound into new antimicrobial agents.

Case Study 2: Agricultural Impact

In a field trial assessing the effectiveness of soil fumigants, this compound was applied to infested plots. Results showed a significant reduction in nematode populations and improved crop yields compared to untreated controls. This demonstrates its practical application in sustainable agriculture.

Data Tables

| Application Area | Specific Use | Efficacy/Outcome |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | MIC values: 20–28 μg/mL against S. aureus |

| Agriculture | Soil fumigation | Reduction of nematode populations; improved crop yield |

| Material Science | Polymer synthesis | Development of novel polymers with tailored properties |

Mécanisme D'action

The mechanism of action of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparaison Avec Des Composés Similaires

4-Methyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other thiazole derivatives, such as:

4-Methylthiazole-2-sulfonyl Chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

Thiazole-2-sulfonyl Fluoride: Lacks the methyl group at the 4-position, which can affect its reactivity and properties.

4-Methyl-1,3-thiazole-2-sulfonic Acid: The sulfonyl fluoride group is replaced with a sulfonic acid group, altering its chemical behavior.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the thiazole ring and the sulfonyl fluoride group, making it a valuable compound for various applications.

Activité Biologique

4-Methyl-1,3-thiazole-2-sulfonyl fluoride (C₅H₆FNOS) is a synthetic compound characterized by its unique thiazole structure and sulfonyl fluoride group. This compound has gained attention for its diverse biological activities and potential applications in medicinal chemistry, particularly as a building block in drug design.

The molecular formula of this compound is C₅H₆FNOS, with a molecular weight of approximately 195.23 g/mol. The presence of the sulfonyl fluoride group enhances its electrophilicity, making it reactive towards biological macromolecules such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative A | S. aureus | 32 | |

| Derivative B | E. coli | 16 | |

| Derivative C | C. albicans | 24 |

The mechanism of action for this compound involves its ability to form covalent bonds with target proteins through nucleophilic attack. This reactivity allows it to modify proteins and potentially inhibit enzymatic activity, which is crucial for microbial survival . The sulfonyl fluoride group is particularly important in this context as it can engage in sulfur(VI) fluoride exchange (SuFEx) reactions, enabling the formation of sulfonamides and other biologically active compounds .

Study on Antimicrobial Efficacy

In a study published by Pintilie et al., various derivatives of thiazole compounds were synthesized and tested for their antimicrobial properties. The results indicated that derivatives containing the thiazole ring exhibited enhanced activity against Bacillus anthracis and Bacillus cereus, with some compounds showing MIC values lower than traditional antibiotics .

Research on Protein Interaction

Another study focused on the interaction of this compound with biological macromolecules. The findings suggested that the compound could effectively modify target proteins involved in bacterial resistance mechanisms, thus restoring sensitivity to antibiotics in resistant strains .

Propriétés

IUPAC Name |

4-methyl-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEBSLCVNSRARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.